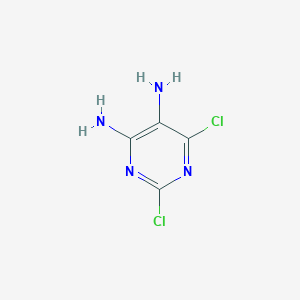

2,6-Dichloropyrimidine-4,5-diamine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 45913. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,6-dichloropyrimidine-4,5-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4Cl2N4/c5-2-1(7)3(8)10-4(6)9-2/h7H2,(H2,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJVAQTIZGIIBCM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(N=C(N=C1Cl)Cl)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4Cl2N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40286462 | |

| Record name | 4,5-Diamino-2,6-dichloropyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40286462 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

130838-36-7 | |

| Record name | 4,5-Diamino-2,6-dichloropyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40286462 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of 2,6-Dichloropyrimidine-4,5-diamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of 2,6-Dichloropyrimidine-4,5-diamine, a crucial intermediate in the preparation of various pharmaceutical compounds. This document provides a comprehensive overview of the prevailing synthetic methodologies, complete with detailed experimental protocols and quantitative data to facilitate replication and process optimization.

Introduction

This compound, also referred to in the literature as 2,5-diamino-4,6-dichloropyrimidine, is a key building block in medicinal chemistry. Its importance is underscored by its role as a precursor in the synthesis of purine analogs, which are integral to the development of antiviral and other therapeutic agents. The efficient and scalable synthesis of this diamine is therefore of significant interest to the pharmaceutical industry.

Primary Synthesis Route: Chlorination of Dihydroxypyrimidines

The most prominently documented and industrially relevant method for the synthesis of this compound involves the direct chlorination of 2,5-diamino-4,6-dihydroxypyrimidine. This reaction typically employs phosphorus oxychloride (POCl₃) as the chlorinating agent. While early attempts at this direct chlorination were reported as unsuccessful, subsequent process development has led to viable synthetic pathways, often through the inclusion of specific additives to enhance reactivity and yield.

A common strategy involves the use of a quaternary ammonium chloride or a tertiary amine hydrochloride, which acts as a catalyst or reaction promoter. These additives are thought to facilitate the chlorination process, which can otherwise be challenging due to the nature of the pyrimidine ring system.

The overall synthetic pathway can be visualized as a two-step process, starting from a more readily available precursor to first synthesize the dihydroxy intermediate, which is then chlorinated.

Quantitative Data Summary

The following table summarizes quantitative data from various reported methods for the synthesis of this compound and its precursors.

| Starting Material | Reagents | Solvent | Reaction Conditions | Yield | Reference |

| 2,5-Diamino-4,6-dihydroxypyrimidine hydrochloride | Phosphorus oxychloride, Tetraethylammonium chloride | None | 105°C, 20 hours | 50% | [1] |

| 2,5-Diamino-4,6-dihydroxypyrimidine hydrochloride | Phosphorus oxychloride, N-ethyl-N-methyl piperidinium chloride | None | 105°C, 24 hours | 65% | [1] |

| 2-Amino-4,6-dihydroxypyrimidine | Phosphorus oxychloride, Triethylamine | None | 75°C, >1 hour | High | [2] |

| 2-Amino-4,6-dihydroxy-5-carboxamidopyrimidine | Phosphorus oxychloride, N,N-dimethylaniline | None | 105-110°C, 3 hours | 93.1% | [3] |

| 2-Amino-4,6-dimethoxypyrimidine | Nitrosation, Reduction, Formylation, Hydrolysis, Chlorination | Various | Multi-step process | >79% | [3] |

Experimental Protocols

Protocol 1: Synthesis of 2,5-Diamino-4,6-dihydroxypyrimidine hydrochloride (Intermediate)

This protocol is based on the hydrolysis of a 5-acylamino precursor.

Materials:

-

5-Acetamido-2-amino-4,6-dihydroxypyrimidine

-

Concentrated hydrochloric acid

-

Water

-

Acetone

Procedure:

-

A suspension of crude 5-acetamido-2-amino-4,6-dihydroxypyrimidine (700g) in a mixture of concentrated hydrochloric acid (2 liters) and water (200ml) is prepared.[1]

-

The mixture is heated to 70-75°C and maintained at this temperature for 1 hour.[1]

-

The reaction mixture is then cooled in an ice bath.[1]

-

The resulting solid product is collected by filtration.

-

The product is washed sequentially with a solution of concentrated HCl (80ml) in water (170ml) and then with acetone (1 liter).[1]

-

The product is air-dried at 40°C to yield 2,5-diamino-4,6-dihydroxypyrimidine hydrochloride.[1]

Protocol 2: Synthesis of this compound

This protocol describes the chlorination of 2,5-diamino-4,6-dihydroxypyrimidine hydrochloride using phosphorus oxychloride in the presence of a quaternary ammonium salt.

Materials:

-

Dry 2,5-Diamino-4,6-dihydroxypyrimidine hydrochloride

-

Dry Tetraethylammonium chloride

-

Phosphorus oxychloride (POCl₃)

-

Water

-

Ice

-

40% Sodium hydroxide solution

-

Ethyl acetate

-

CELITE (for filtration)

-

Brine

-

Silica gel

Procedure:

-

Dry 2,5-Diamino-4,6-dihydroxypyrimidine hydrochloride (1.8g), dry tetraethylammonium chloride (9.8g), and phosphorus oxychloride (5.5ml) are combined and heated at 105°C for 20 hours.[1]

-

After cooling, the reaction mixture is poured into 5 liters of water, with ice added to maintain the temperature at approximately 50-55°C.[1]

-

The pH of the mixture is adjusted to 4 by the addition of 40% sodium hydroxide solution, while keeping the temperature at 50-55°C with ice. The mixture is stirred for 1 hour at 50°C.[1]

-

The pH is then further adjusted to 7 with 40% sodium hydroxide, and the mixture is cooled to 35°C.[1]

-

The product is extracted with ethyl acetate (10 liters).[1]

-

The phases are separated and filtered through CELITE to remove solid impurities.[1]

-

The aqueous phase is further extracted with ethyl acetate (2 x 1 liter).[1]

-

The combined ethyl acetate phases are washed with brine and then concentrated under vacuum.[1]

-

The concentrated solution is filtered warm through a dry silica plug to remove any remaining solids and color.[1]

-

The ethyl acetate is further concentrated under vacuum, and the resulting crystalline solid is collected by filtration to yield this compound.[1]

Synthesis Pathway Visualization

The following diagram illustrates the key transformation in the synthesis of this compound from its dihydroxy precursor.

Caption: Synthesis of this compound.

References

An In-depth Technical Guide to the Chemical Properties of 2,5-Diamino-4,6-dichloropyrimidine

Disclaimer: The chemical name "2,6-Dichloropyrimidine-4,5-diamine" as specified in the query does not correspond to a readily available substance in major chemical databases. However, the closely related isomer, 2,5-Diamino-4,6-dichloropyrimidine (CAS No. 55583-59-0), is a known compound. This guide will focus on the properties and synthesis of the latter, assuming it to be the molecule of interest.

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological relevance of 2,5-diamino-4,6-dichloropyrimidine. The information is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Core Chemical Properties

2,5-Diamino-4,6-dichloropyrimidine is a substituted pyrimidine with a molecular formula of C₄H₄Cl₂N₄.[1][2] Its core structure consists of a pyrimidine ring substituted with two amino groups and two chlorine atoms.

Physicochemical Data

The key physicochemical properties of 2,5-diamino-4,6-dichloropyrimidine are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₄H₄Cl₂N₄ | [1][2] |

| Molecular Weight | 179.01 g/mol | [1][2] |

| CAS Number | 55583-59-0 | [1][2] |

| Melting Point | 188-191 °C (decomposes) | [3] |

| Boiling Point | 395.8±52.0 °C (Predicted) | [3] |

| LogP | 0.9478 | [1] |

| Topological Polar Surface Area (TPSA) | 77.82 Ų | [1] |

| Appearance | White to light yellow or light red powder/crystal |

Synthesis of 2,5-Diamino-4,6-dichloropyrimidine

A common synthetic route to 2,5-diamino-4,6-dichloropyrimidine involves the chlorination of 2,5-diamino-4,6-dihydroxypyrimidine hydrochloride.

Experimental Protocol: Chlorination of 2,5-Diamino-4,6-dihydroxypyrimidine hydrochloride

Materials:

-

Dry 2,5-Diamino-4,6-dihydroxypyrimidine hydrochloride

-

Tetraethylammonium chloride (dry)

-

Phosphorus oxychloride (POCl₃)

-

Water

-

Ice

-

40% Sodium hydroxide solution

-

Ethyl acetate

-

Celite

Procedure:

-

Combine dry 2,5-diamino-4,6-dihydroxypyrimidine hydrochloride (1.8 g), dry tetraethylammonium chloride (9.8 g), and phosphorus oxychloride (5.5 ml).

-

Heat the reaction mixture at 105°C for 20 hours.

-

After cooling, pour the reaction mixture into 5 liters of water, adding ice to maintain the temperature at approximately 50-55°C.

-

Adjust the pH to 4 by adding 40% sodium hydroxide solution, continuing to maintain the temperature at 50-55°C with the addition of ice.

-

Stir the mixture for 1 hour at 50°C.

-

Further, adjust the pH to 7 with a 40% sodium hydroxide solution and cool the mixture to 35°C.

-

Extract the product with ethyl acetate (10 liters).

-

Filter the phases separately through Celite to remove any solid byproducts.

-

Perform two additional extractions of the aqueous phase with ethyl acetate (1 liter each).

-

Combine the organic phases and process to isolate the final product. This procedure is reported to yield approximately 50% of 2,5-diamino-4,6-dichloropyrimidine.

References

- 1. Synthesis and biological activity of substituted 2,4-diaminopyrimidines that inhibit Bacillus anthracis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2,6-Dichloro-5-methylpyrimidin-4-amine | 95520-61-9 | Benchchem [benchchem.com]

- 3. Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2,5-Diamino-4,6-dichloropyrimidine

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of 2,5-diamino-4,6-dichloropyrimidine, a pivotal building block in contemporary medicinal chemistry. Herein, we detail its chemical and physical properties, synthesis methodologies, and significant applications in the development of therapeutic agents. This document includes detailed experimental protocols for key synthetic transformations and visual representations of relevant biological pathways to facilitate a deeper understanding of its utility in drug discovery.

Note on Nomenclature: The requested compound, 2,6-Dichloropyrimidine-4,5-diamine, is most commonly identified in chemical literature and supplier databases as 2,5-Diamino-4,6-dichloropyrimidine . This guide will proceed using the latter nomenclature, which corresponds to the CAS number 55583-59-0.

Core Compound Data

2,5-Diamino-4,6-dichloropyrimidine is a versatile heterocyclic scaffold, the structure of which allows for selective and sequential functionalization. This attribute makes it a valuable starting material for generating diverse molecular libraries for screening against various therapeutic targets.[1]

Chemical and Physical Properties

The fundamental properties of 2,5-diamino-4,6-dichloropyrimidine are summarized in the table below, providing a consolidated reference for laboratory use.

| Property | Value | Reference |

| CAS Number | 55583-59-0 | [2][3][4][5] |

| Molecular Formula | C₄H₄Cl₂N₄ | [2][3][5] |

| Molecular Weight | 179.01 g/mol | [2][4][5] |

| IUPAC Name | 4,6-dichloropyrimidine-2,5-diamine | [6] |

| Melting Point | 188-191 °C (decomposes) | [5] |

| Appearance | Slightly brownish solid | [5][7] |

| Purity | ≥95% to min 98% | [2][4] |

| Topological Polar Surface Area (TPSA) | 77.82 Ų | [2] |

| logP | 0.9478 | [2] |

| Hydrogen Bond Donors | 2 | [2] |

| Hydrogen Bond Acceptors | 4 | [2] |

| SMILES | ClC1=C(N)C(Cl)=NC(N)=N1 | [2] |

Synthesis and Experimental Protocols

The synthesis of 2,5-diamino-4,6-dichloropyrimidine is a critical process for its application in further chemical synthesis. The most common route involves the chlorination of 2,5-diamino-4,6-dihydroxypyrimidine.[8]

General Synthesis of 2,5-Diamino-4,6-dichloropyrimidine

A general procedure for the synthesis involves the reaction of 2,5-diamino-4,6-dihydroxypyrimidine hydrochloride with a chlorinating agent, such as phosphorus oxychloride, in the presence of a quaternary ammonium salt.[5][8]

Reaction Scheme:

Caption: Synthesis of 2,5-diamino-4,6-dichloropyrimidine.

Detailed Protocol:

-

To a dry reactor, add 2,5-diamino-4,6-dihydroxypyrimidine hydrochloride (0.14 mol).[5]

-

Add dry 1,2,3-trichloropropane (51.96 mL) and stir the mixture.[5]

-

Sequentially add tetramethylammonium chloride (0.29 mol) and phosphorus trichloride (0.54-0.81 mol).[5]

-

Upon completion of the reaction, cool the mixture to below 50°C and slowly add ice water, maintaining the temperature below 55°C.[5][7]

-

Adjust the pH to 6.5-7.0 with a 50% sodium hydroxide solution, keeping the temperature below 55°C, and continue stirring for 30 minutes.[5][7]

-

Filter the insoluble material through diatomaceous earth and wash the filter cake with ethyl acetate.[5][7]

-

Combine the organic phases, wash with water, and dry with sodium bicarbonate.[5][7]

-

Remove ethyl acetate by vacuum distillation, add hexane to the residue, and cool to below 10°C.[5][7]

-

Filter the resulting solid and dry in vacuo at 50°C to yield 2,5-diamino-4,6-dichloropyrimidine as a slightly brownish solid.[5][7]

Suzuki-Miyaura Cross-Coupling

This protocol outlines the palladium-catalyzed cross-coupling of an aryl or heteroaryl boronic acid to one of the chlorine atoms of the pyrimidine core, which is a common method for functionalization.[1]

Materials:

-

2,5-Diamino-4,6-dichloropyrimidine

-

Arylboronic acid (1.1 equivalents)

-

Pd(PPh₃)₄ (0.05 equivalents)

-

2M Na₂CO₃ solution

-

Toluene/ethanol solvent mixture

Procedure:

-

In a flame-dried round-bottom flask, combine 2,5-diamino-4,6-dichloropyrimidine (1 mmol), the arylboronic acid (1.1 mmol), and Pd(PPh₃)₄ (0.05 mmol).[1]

-

Purge the flask with nitrogen or argon for 10 minutes.[1]

-

Add the toluene/ethanol solvent mixture (10 mL) and the 2M Na₂CO₃ solution (1.5 mL) via syringe.[1]

-

Heat the reaction mixture to 80-90°C and stir under an inert atmosphere for 4-12 hours.[1]

-

Monitor the reaction progress by TLC or LC-MS.[1]

-

Upon completion, cool the mixture to room temperature, dilute with ethyl acetate, and wash with water and brine.[1]

Sonogashira Coupling

This protocol describes the coupling of a terminal alkyne to a chlorine position on the pyrimidine ring.[1]

Materials:

-

2,5-Diamino-4,6-dichloropyrimidine

-

Terminal alkyne (1.2 equivalents)

-

Pd(PPh₃)₂Cl₂ (0.03 equivalents)

-

Copper(I) iodide (CuI) (0.06 equivalents)

-

Triethylamine (TEA) (2.5 equivalents)

-

Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)

Procedure:

-

To a flame-dried Schlenk flask, add 2,5-diamino-4,6-dichloropyrimidine (1 mmol), Pd(PPh₃)₂Cl₂ (0.03 mmol), and CuI (0.06 mmol).[1]

-

Evacuate and backfill the flask with nitrogen or argon three times.[1]

-

Add anhydrous THF or DMF (10 mL) and triethylamine (2.5 mmol) via syringe.[1]

-

Add the terminal alkyne (1.2 mmol) dropwise at room temperature.[1]

-

Stir the reaction mixture at room temperature or with gentle heating (40-50°C) for 6-24 hours.[1]

-

Monitor the reaction by TLC or LC-MS.[1]

-

After completion, filter the reaction mixture through a pad of Celite to remove the catalyst.[1]

Applications in Drug Discovery and Development

2,5-Diamino-4,6-dichloropyrimidine is a key building block in the synthesis of biologically active compounds. Its derivatives have shown potential as inhibitors of various enzymes, making it a compound of interest in drug development.[1] It is a useful reagent for the preparation of Abacavir impurities, carbocyclic nucleosides, and hexenopyranosyl nucleosides.[5][7]

The pyrimidinediamine core can act as a hinge-binding motif in the ATP-binding pocket of several kinases. By modifying the substituents at the chloro-positions, selectivity and potency against specific kinases such as Anaplastic Lymphoma Kinase (ALK), Aurora Kinases, and Epidermal Growth Factor Receptor (EGFR) can be achieved.[1] Derivatives have also been investigated as inhibitors of phosphodiesterases, particularly PDE4, a key target in inflammatory diseases.[1]

Drug Discovery Workflow

The general workflow for utilizing 2,5-diamino-4,6-dichloropyrimidine in a drug discovery program is illustrated below.

Caption: A generalized workflow for drug discovery.

Signaling Pathway Involvement

Derivatives of 2,5-diamino-4,6-dichloropyrimidine have been designed to target key signaling pathways implicated in diseases such as cancer.

PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a crucial intracellular signaling pathway in regulating the cell cycle. Certain pyrimidine derivatives have been shown to act as inhibitors within this pathway.

Caption: PI3K/Akt/mTOR signaling and inhibition.

Conclusion

2,5-Diamino-4,6-dichloropyrimidine is a highly valuable and versatile chemical intermediate for the synthesis of novel therapeutic agents. Its capacity for straightforward functionalization through established cross-coupling methodologies enables the rapid generation of diverse compound libraries. The demonstrated potential of pyrimidine scaffolds to yield potent kinase and phosphodiesterase inhibitors highlights the significant promise of this building block in modern drug discovery endeavors.[1]

References

- 1. benchchem.com [benchchem.com]

- 2. chemscene.com [chemscene.com]

- 3. usbio.net [usbio.net]

- 4. calpaclab.com [calpaclab.com]

- 5. 2,5-Diamino-4,6-dichloropyrimidine CAS#: 55583-59-0 [m.chemicalbook.com]

- 6. 2,5-Diamino-4,6-dichloropyrimidine | C4H4Cl2N4 | CID 301039 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 2,5-Diamino-4,6-dichloropyrimidine | 55583-59-0 [chemicalbook.com]

- 8. US5917042A - Process for the preparation of 2,5-diamino-4,6-dichloropyrimidine - Google Patents [patents.google.com]

Spectroscopic Analysis of 2,6-Dichloropyrimidine-4,5-diamine: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

While the compound is cited as a starting material in various synthetic procedures, the publications focus on the characterization of the resulting products rather than the precursor itself. For instance, it is documented as a reactant in the preparation of [8-¹⁴C]-2,6-dichloro-9H-purine and other purine analogs.[1][2][3] In these syntheses, the subsequent products are extensively characterized using methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.[1][4]

This guide, therefore, provides a summary of its known synthetic applications and presents generalized experimental protocols for the spectroscopic characterization of a chemical entity like 2,6-Dichloropyrimidine-4,5-diamine.

Synthetic Utility

The primary documented application of this compound is in the construction of the purine ring system. The adjacent amine groups at the 4 and 5 positions of the pyrimidine ring are suitably positioned for cyclization with a one-carbon synthon to form the imidazole portion of the purine core.

A common synthetic route involves the reaction of this compound with reagents such as triethyl orthoformate.[2][3] This reaction, typically performed under heating, leads to the formation of a dichloropurine derivative. The general transformation is depicted in the workflow below.

General Experimental Workflow for Spectroscopic Analysis

The following diagram illustrates a standard workflow for the comprehensive spectroscopic characterization of a chemical compound such as this compound.

Caption: General workflow for spectroscopic analysis.

Spectroscopic Data (Predicted)

In the absence of experimentally-derived data, computational prediction methods can provide estimated values. The following tables present predicted spectroscopic data for this compound. It is critical to note that these are theoretical values and must be confirmed by experimental data.

Table 1: Predicted ¹H NMR Spectral Data

| Predicted Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~ 5.0 - 6.0 | Broad Singlet | 4H | -NH₂ |

Note: The chemical shift of amine protons can vary significantly based on solvent, concentration, and temperature. The signal is often broad due to quadrupole effects and chemical exchange.

Table 2: Predicted ¹³C NMR Spectral Data

| Predicted Chemical Shift (δ) ppm | Assignment |

| ~ 150 - 160 | C2, C6 |

| ~ 135 - 145 | C4, C5 |

Note: These are approximate ranges. The exact chemical shifts are influenced by the electronic environment.

Table 3: Predicted Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3450 - 3300 | Medium-Strong | N-H stretching (asymmetric and symmetric) |

| 1650 - 1600 | Strong | N-H bending (scissoring) |

| 1580 - 1550 | Strong | C=N stretching (pyrimidine ring) |

| 800 - 750 | Strong | C-Cl stretching |

Table 4: Predicted Mass Spectrometry Data

| Parameter | Value |

| Molecular Formula | C₄H₄Cl₂N₄ |

| Exact Mass | 177.98 g/mol |

| [M]+ | ~178 |

| [M+2]+ | ~180 (Isotopic pattern for two chlorine atoms) |

| [M+4]+ | ~182 (Isotopic pattern for two chlorine atoms) |

Note: The characteristic isotopic pattern of chlorine (³⁵Cl:³⁷Cl ≈ 3:1) would result in a distinctive M, M+2, and M+4 pattern in the mass spectrum.

Experimental Protocols (Generalized)

The following are generalized protocols for obtaining spectroscopic data for a solid organic compound like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Weigh approximately 5-10 mg of the compound and dissolve it in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.

-

¹H NMR Acquisition: Acquire the proton NMR spectrum using a standard pulse program. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the carbon NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans is typically required due to the lower natural abundance of ¹³C.

Infrared (IR) Spectroscopy

-

Sample Preparation (ATR): Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: Record the spectrum, typically over a range of 4000-400 cm⁻¹. A background spectrum of the clean ATR crystal should be recorded and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

-

Sample Preparation: Prepare a dilute solution of the compound in a suitable volatile solvent (e.g., methanol, acetonitrile).

-

Data Acquisition: Introduce the sample into the mass spectrometer via an appropriate ionization source (e.g., Electrospray Ionization - ESI, or Electron Ionization - EI). Acquire the mass spectrum over a relevant m/z range. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

Conclusion

While this compound is a valuable precursor in synthetic organic chemistry, its own comprehensive spectroscopic data is not widely published. The information provided in this guide summarizes its known chemical utility and offers a framework for its characterization based on standard analytical techniques. It is recommended that any user of this compound perform their own spectroscopic analysis to confirm its identity and purity prior to use.

References

- 1. 2,6-dichloro-9-ethyl-9H-purine | 190655-14-2 | Benchchem [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and evaluation of 18F-labeled ATP competitive inhibitors of topoisomerase II as probes for imaging topoisomerase II expression - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: 1H NMR Spectrum of 2,6-Dichloropyrimidine-4,5-diamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the expected 1H NMR spectrum of 2,6-Dichloropyrimidine-4,5-diamine. While a publicly available experimental spectrum for this specific molecule is not readily accessible, this document offers a robust prediction based on established principles of NMR spectroscopy and data from structurally analogous compounds. It also includes a comprehensive experimental protocol for acquiring the spectrum and a logical workflow for its synthesis and characterization.

Predicted 1H NMR Spectral Data

The 1H NMR spectrum of this compound is expected to be relatively simple, dominated by the signals from the two amine groups. The absence of protons directly attached to the pyrimidine ring means that the primary signals of interest will be from the -NH2 protons.

Table 1: Predicted 1H NMR Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Notes |

| 4-NH2 | 5.0 - 6.0 | Broad singlet | 2H | The chemical shift is influenced by the electron-withdrawing nature of the pyrimidine ring and the adjacent chloro and amino groups. The broadness is due to quadrupole broadening from the 14N nucleus and potential hydrogen exchange. |

| 5-NH2 | 4.0 - 5.0 | Broad singlet | 2H | This amine group is expected to be slightly more shielded compared to the 4-amino group due to its position relative to the two chloro substituents, resulting in an upfield shift. Broadening is also expected. |

Note: Chemical shifts are predictions and may vary depending on the solvent, concentration, and temperature.

Experimental Protocol for 1H NMR Spectroscopy

This section outlines a standard procedure for obtaining a high-quality 1H NMR spectrum of this compound.

1. Sample Preparation:

-

Solvent Selection: A deuterated solvent that can dissolve the compound and does not have exchangeable protons that would interfere with the amine signals is crucial. Dimethyl sulfoxide-d6 (DMSO-d6) is a highly recommended solvent due to its ability to slow down the exchange rate of N-H protons, often resulting in sharper signals. Other potential solvents include chloroform-d (CDCl3) or methanol-d4 (CD3OD), although exchange with the solvent's deuterium may be more pronounced in methanol.

-

Concentration: Prepare a solution with a concentration of 5-10 mg of this compound in 0.5-0.7 mL of the chosen deuterated solvent.

-

NMR Tube: Use a clean, dry, high-quality 5 mm NMR tube.

-

Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (0 ppm).

2. NMR Instrument Parameters:

-

Spectrometer: A 300 MHz or higher field NMR spectrometer is recommended for better signal dispersion and resolution.

-

Pulse Sequence: A standard single-pulse experiment is generally sufficient.

-

Acquisition Parameters:

-

Spectral Width: A spectral width of 10-12 ppm is typically adequate.

-

Number of Scans: A sufficient number of scans (e.g., 16 or 32) should be acquired to achieve a good signal-to-noise ratio.

-

Relaxation Delay: A relaxation delay of 1-2 seconds is usually appropriate.

-

-

Temperature: The spectrum should be acquired at a constant, controlled temperature, typically 25 °C. Temperature can affect the chemical shift of the N-H protons and the rate of hydrogen exchange.

3. Data Processing:

-

Fourier Transformation: Apply a Fourier transform to the acquired free induction decay (FID).

-

Phasing and Baseline Correction: Carefully phase the spectrum and apply a baseline correction to ensure accurate integration.

-

Integration: Integrate the signals to determine the relative number of protons.

-

Chemical Shift Referencing: Reference the spectrum to the TMS signal at 0 ppm.

Logical Workflow for Synthesis and Characterization

The following diagram illustrates a logical workflow for the synthesis and subsequent characterization of this compound, culminating in the acquisition of its 1H NMR spectrum.

Caption: Synthesis and 1H NMR Characterization Workflow.

This guide provides a foundational understanding for researchers working with this compound. By following the outlined experimental protocol, one can successfully obtain and interpret its 1H NMR spectrum, a critical step in the structural elucidation and quality control of this important chemical entity.

Technical Guide: ¹³C NMR Analysis of 2,6-Dichloropyrimidine-4,5-diamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the ¹³C Nuclear Magnetic Resonance (NMR) analysis of 2,6-dichloropyrimidine-4,5-diamine (CAS No: 130838-36-7). Due to the limited availability of direct experimental spectral data in public literature, this document presents predicted ¹³C NMR chemical shifts based on the analysis of structurally similar compounds. Furthermore, a detailed, generalized experimental protocol for acquiring ¹³C NMR spectra for this class of compounds is provided. This guide is intended to support researchers in the identification, characterization, and quality control of this compound, a key building block in medicinal chemistry.

Introduction

This compound is a heterocyclic compound of significant interest in drug discovery and development. Its bifunctional nature, featuring two reactive chlorine atoms and two amino groups, makes it a versatile scaffold for the synthesis of a wide array of biologically active molecules. Accurate structural elucidation and purity assessment are critical for its application in the synthesis of pharmaceutical agents. ¹³C NMR spectroscopy is a powerful analytical technique for the unambiguous determination of the carbon skeleton of organic molecules. This guide outlines the expected ¹³C NMR spectral characteristics and a standard methodology for its analysis.

Predicted ¹³C NMR Spectral Data

The following table summarizes the predicted ¹³C NMR chemical shifts for this compound. These predictions are derived from the analysis of structurally related pyrimidine derivatives and general principles of NMR spectroscopy. The actual experimental values may vary depending on the solvent and other experimental conditions.

| Carbon Atom | Predicted Chemical Shift (δ) ppm |

| C4/C5 | ~140 - 150 |

| C2/C6 | ~155 - 165 |

Note: The chemical shifts are predicted values and should be used as a reference. Experimental verification is recommended.

Experimental Protocol for ¹³C NMR Analysis

This section details a generalized yet comprehensive protocol for obtaining a ¹³C NMR spectrum of this compound.

3.1. Sample Preparation

-

Weighing: Accurately weigh approximately 50-100 mg of this compound.

-

Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble. Dimethyl sulfoxide-d₆ (DMSO-d₆) is a common choice for polar heterocyclic compounds.

-

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial. Gentle warming or sonication may be employed to aid dissolution.

-

Transfer: Transfer the resulting solution into a standard 5 mm NMR tube.

3.2. NMR Spectrometer Setup

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe is recommended.

-

Tuning and Matching: Tune and match the probe to the ¹³C frequency.

-

Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent and perform shimming to optimize the magnetic field homogeneity.

3.3. Acquisition Parameters

A standard proton-decoupled ¹³C NMR experiment is typically performed.

| Parameter | Recommended Value |

| Pulse Program | zgpg30 or similar with proton decoupling |

| Spectral Width (SW) | ~200-250 ppm (centered around 100 ppm) |

| Acquisition Time (AQ) | 1-2 seconds |

| Relaxation Delay (D1) | 2-5 seconds |

| Number of Scans (NS) | 1024 or higher (depending on sample concentration) |

| Temperature | 298 K (25 °C) |

3.4. Data Processing

-

Fourier Transform: Apply an exponential window function with a line broadening factor of 1-2 Hz to the Free Induction Decay (FID) and perform a Fourier transform.

-

Phasing and Baseline Correction: Manually phase the spectrum to obtain pure absorption lineshapes and apply a baseline correction algorithm.

-

Chemical Shift Referencing: Reference the chemical shift scale to the solvent peak (e.g., DMSO-d₆ at 39.52 ppm).

Visualizations

4.1. Molecular Structure and Carbon Numbering

Caption: Molecular structure of this compound with carbon numbering.

4.2. Experimental Workflow for ¹³C NMR Analysis

Caption: General experimental workflow for ¹³C NMR analysis.

Mass Spectrometry of 2,6-Dichloropyrimidine-4,5-diamine: A Technical Guide

This in-depth technical guide provides a comprehensive overview of the anticipated mass spectrometric behavior of 2,6-Dichloropyrimidine-4,5-diamine. The content is tailored for researchers, scientists, and drug development professionals, offering detailed experimental protocols and predicted fragmentation patterns to aid in the characterization of this and structurally related compounds.

Introduction

This compound is a heterocyclic compound of interest in medicinal chemistry and materials science. Mass spectrometry is a critical analytical technique for the unambiguous identification and structural elucidation of such molecules. This guide outlines the expected mass spectral characteristics, including the molecular ion and fragmentation pathways, and provides a detailed experimental protocol for its analysis.

Predicted Mass Spectrum and Fragmentation

While direct experimental mass spectra for this compound are not widely published, a reliable prediction of its mass spectrometric behavior can be made based on the analysis of similar dichloropyrimidine derivatives.[1][2] The presence of two chlorine atoms will result in a characteristic isotopic pattern for the molecular ion and any chlorine-containing fragments.

Table 1: Predicted Mass Spectrometry Data for this compound

| m/z (predicted) | Ion Identity | Notes |

| 178/180/182 | [M]⁺˙ (Molecular Ion) | The characteristic 9:6:1 isotopic pattern for two chlorine atoms is expected.[1] The nominal mass is 178 g/mol . |

| 143/145 | [M - Cl]⁺ | Loss of a chlorine radical. The isotopic pattern will correspond to a single chlorine atom. |

| 116 | [M - 2Cl]⁺˙ | Loss of both chlorine atoms. |

| 117 | [M - Cl - HCN]⁺ | Subsequent loss of hydrogen cyanide from the [M - Cl]⁺ fragment, a common fragmentation pathway for pyrimidine rings.[1] |

| 91 | [M - 2Cl - HCN]⁺˙ | Loss of hydrogen cyanide from the fragment after the loss of both chlorine atoms. |

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

The following is a detailed protocol for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS), adapted from established methods for similar compounds.[2]

3.1. Sample Preparation

-

Prepare a stock solution of this compound in a volatile organic solvent such as methanol or ethyl acetate at a concentration of 1 mg/mL.

-

Perform serial dilutions to obtain working solutions in the range of 1-10 µg/mL.

3.2. Gas Chromatography (GC) Conditions

-

Injector: Splitless mode, with the temperature set to 250 °C.

-

Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) is suitable.

-

Oven Program:

-

Initial temperature: 100 °C, hold for 2 minutes.

-

Ramp: 15 °C/min to 280 °C.

-

Hold: 5 minutes at 280 °C.

-

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

3.3. Mass Spectrometry (MS) Conditions

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Analyzer: Quadrupole.

-

Scan Range: m/z 40-350 to detect the molecular ion and expected fragments.

-

Source Temperature: 230 °C.

-

Transfer Line Temperature: 280 °C.

Visualizations

The following diagrams illustrate the logical workflow for the mass spectrometric analysis and the predicted fragmentation pathway of this compound.

Caption: Logical workflow for the GC-MS analysis of this compound.

Caption: Predicted fragmentation pathway for this compound.

References

Solubility Profile of 2,6-Dichloropyrimidine-4,5-diamine in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility of 2,6-Dichloropyrimidine-4,5-diamine in organic solvents. Due to the limited availability of specific quantitative solubility data for this compound in publicly accessible literature, this document focuses on presenting available qualitative solubility information and detailing established experimental protocols for solubility determination. The methodologies outlined herein will empower researchers to accurately measure the solubility of this compound in their specific solvent systems, a critical parameter for drug discovery, process development, and formulation.

Introduction

This compound is a substituted pyrimidine derivative of significant interest in medicinal chemistry and materials science. As with any compound under investigation, understanding its solubility in various organic solvents is fundamental for a wide range of applications, including synthetic route optimization, purification strategy development, formulation design for in vitro and in vivo studies, and analytical method development. This guide aims to provide a foundational understanding of its solubility characteristics.

Quantitative Solubility Data

A thorough search of scientific literature and chemical databases did not yield specific quantitative solubility data for this compound in organic solvents. However, qualitative solubility information is available for the structurally similar compound, 2,5-Diamino-4,6-dichloropyrimidine. This information can serve as a preliminary guide for solvent selection.

Table 1: Qualitative Solubility of 2,5-Diamino-4,6-dichloropyrimidine

| Solvent | Solubility |

| DMSO | Soluble |

| Methanol | Slightly Soluble |

| Water | Slightly Soluble |

It is crucial to note that the data in Table 1 pertains to 2,5-Diamino-4,6-dichloropyrimidine and should be used only as an estimation for this compound. Experimental determination of solubility for the specific compound of interest is highly recommended.

Experimental Protocols for Solubility Determination

To address the absence of quantitative data, this section provides detailed experimental methodologies for determining the solubility of this compound. The shake-flask method is a widely accepted technique for determining thermodynamic (equilibrium) solubility.

Shake-Flask Method for Thermodynamic Solubility

This method involves equilibrating an excess of the solid compound in a known volume of solvent over a specified period.

Materials:

-

This compound (solid)

-

Selected organic solvents (e.g., DMSO, DMF, Methanol, Ethanol, Acetonitrile, Ethyl Acetate, etc.)

-

Vials with screw caps

-

Orbital shaker or vortex mixer

-

Constant temperature incubator or water bath

-

Syringe filters (e.g., 0.22 µm)

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of solid this compound to a series of vials containing a known volume of the test solvent. The presence of undissolved solid is essential to ensure saturation.

-

-

Equilibration:

-

Seal the vials tightly and place them in an orbital shaker or use a vortex mixer to ensure continuous agitation.

-

Incubate the vials at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to reach equilibrium.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

-

Carefully withdraw an aliquot of the supernatant using a syringe.

-

Immediately filter the aliquot through a syringe filter to remove any undissolved solid particles.

-

-

Quantification:

-

Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.

-

Analyze the concentration of this compound in the diluted solution using a validated HPLC or UV-Vis spectrophotometric method. A pre-established calibration curve is necessary for accurate quantification.

-

-

Calculation of Solubility:

-

The solubility is calculated from the measured concentration of the saturated solution, taking into account the dilution factor. The result is typically expressed in units such as mg/mL, g/L, or molarity (mol/L).

-

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for determining the solubility of a compound using the shake-flask method.

Stability of 2,6-Dichloropyrimidine-4,5-diamine Under Acidic Conditions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,6-Dichloropyrimidine-4,5-diamine is a pivotal intermediate in the synthesis of a wide array of pharmacologically active purine analogues. Its journey from a starting material to a final active pharmaceutical ingredient (API) often involves steps under acidic conditions. Therefore, a thorough understanding of its stability in such environments is critical for process optimization, impurity profiling, and ensuring the quality and safety of the final product. This technical guide provides a comprehensive overview of the stability of this compound under acidic conditions, including potential degradation pathways, and outlines a detailed experimental protocol for its assessment based on established principles of forced degradation studies.

Introduction: The Significance of Stability

The pyrimidine core is a ubiquitous scaffold in medicinal chemistry. Specifically, substituted diaminopyrimidines are key precursors for the synthesis of purines, which are integral to numerous biological processes and form the backbone of many therapeutic agents. The stability of these precursors, such as this compound, is a crucial parameter. Instability under acidic conditions can lead to the formation of degradation products, which may reduce the yield of the desired product and introduce impurities that could have their own pharmacological or toxicological profiles. While the synthesis of purine analogs from diaminopyrimidines often employs acidic catalysts, indicating a degree of stability, the potential for hydrolysis of the chloro substituents remains a concern.

Theoretical Considerations for Degradation

The this compound molecule possesses several reactive sites susceptible to degradation under acidic conditions. The primary anticipated degradation pathway is the hydrolysis of the chloro groups at the 2 and 6 positions of the pyrimidine ring. The electron-withdrawing nature of the pyrimidine ring, further activated by the chloro substituents, makes these positions susceptible to nucleophilic attack by water, which is accelerated in the presence of acid.

The two amino groups at the 4 and 5 positions are expected to be protonated under acidic conditions, which may influence the overall reactivity of the molecule. The proximity of these amino groups also presents the possibility of intramolecular reactions following initial hydrolysis.

Proposed Degradation Pathway

Under acidic conditions, the likely degradation of this compound proceeds through a stepwise hydrolysis of the chloro groups. The initial hydrolysis would lead to the formation of a mono-hydroxylated intermediate, followed by a second hydrolysis to yield the di-hydroxy species. The proposed pathway is illustrated below.

Caption: Proposed hydrolytic degradation pathway of this compound under acidic conditions.

Hypothetical Quantitative Stability Data

To illustrate the expected stability profile, the following tables present hypothetical data from a forced degradation study. These tables are intended to serve as a template for presenting actual experimental results.

Table 1: Effect of pH on the Stability of this compound at 50°C

| pH | Time (hours) | % this compound Remaining | % Degradation Product(s) |

| 1.0 | 0 | 100.0 | 0.0 |

| 6 | 92.5 | 7.5 | |

| 12 | 85.3 | 14.7 | |

| 24 | 72.1 | 27.9 | |

| 3.0 | 0 | 100.0 | 0.0 |

| 6 | 98.2 | 1.8 | |

| 12 | 96.5 | 3.5 | |

| 24 | 93.0 | 7.0 | |

| 5.0 | 0 | 100.0 | 0.0 |

| 6 | 99.8 | 0.2 | |

| 12 | 99.5 | 0.5 | |

| 24 | 99.1 | 0.9 |

Table 2: Effect of Temperature on the Stability of this compound at pH 1.0

| Temperature (°C) | Time (hours) | % this compound Remaining | % Degradation Product(s) |

| 25 | 0 | 100.0 | 0.0 |

| 24 | 98.9 | 1.1 | |

| 48 | 97.8 | 2.2 | |

| 72 | 96.7 | 3.3 | |

| 50 | 0 | 100.0 | 0.0 |

| 6 | 92.5 | 7.5 | |

| 12 | 85.3 | 14.7 | |

| 24 | 72.1 | 27.9 | |

| 70 | 0 | 100.0 | 0.0 |

| 2 | 88.4 | 11.6 | |

| 4 | 78.1 | 21.9 | |

| 8 | 61.0 | 39.0 |

Experimental Protocol for Forced Degradation Study

The following is a detailed protocol for conducting a forced degradation study of this compound under acidic conditions. This protocol is based on the principles outlined in the ICH guidelines for stability testing.

Objective: To evaluate the stability of this compound in acidic solutions at various temperatures and to identify potential degradation products.

Materials:

-

This compound (of known purity)

-

Hydrochloric acid (HCl), analytical grade

-

Sodium hydroxide (NaOH), analytical grade

-

Deionized water

-

Acetonitrile (HPLC grade)

-

Phosphate buffer components (e.g., potassium phosphate monobasic, phosphoric acid)

-

Volumetric flasks, pipettes, and other standard laboratory glassware

-

pH meter

-

Temperature-controlled water bath or oven

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Liquid Chromatography-Mass Spectrometry (LC-MS) system for degradation product identification

Procedure:

-

Preparation of Stock Solution:

-

Accurately weigh approximately 10 mg of this compound and dissolve it in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) in a 100 mL volumetric flask. Make up to the mark to obtain a stock solution of 100 µg/mL.

-

-

Acidic Stress Conditions:

-

Prepare acidic solutions of desired concentrations (e.g., 0.1 M HCl, 1 M HCl).

-

For each stress condition, transfer a known volume of the stock solution to a reaction vessel and add the acidic solution to achieve the final desired concentration of the drug and acid.

-

Prepare a control sample by diluting the stock solution with deionized water.

-

-

Incubation:

-

Incubate the reaction mixtures at different temperatures (e.g., room temperature, 50°C, 70°C).

-

Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, 12, 24 hours).

-

-

Sample Preparation for Analysis:

-

Immediately neutralize the withdrawn aliquots with an appropriate amount of NaOH solution to stop the degradation reaction.

-

Dilute the neutralized samples with the mobile phase to a suitable concentration for HPLC analysis.

-

-

Analytical Method (HPLC):

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and a phosphate buffer (e.g., pH 3.0).

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: Determined by UV-Vis scan of this compound (e.g., 254 nm).

-

Injection Volume: 20 µL.

-

Column Temperature: 30°C.

-

-

Data Analysis:

-

Quantify the amount of this compound remaining at each time point by comparing the peak area to that of a standard of known concentration.

-

Calculate the percentage of degradation.

-

Identify and quantify any degradation products that are formed.

-

-

Degradation Product Identification:

-

Utilize LC-MS to determine the mass of the degradation products and propose their structures.

-

The experimental workflow is summarized in the following diagram:

Caption: Workflow for the forced degradation study of this compound under acidic conditions.

Conclusion

While specific public data on the stability of this compound under acidic conditions is limited, a scientifically sound assessment can be made through a systematic forced degradation study. The primary anticipated degradation pathway involves the hydrolysis of the chloro substituents. The experimental protocol and data presentation formats provided in this guide offer a robust framework for researchers and drug development professionals to investigate the stability of this important synthetic intermediate. A thorough understanding of its degradation profile is essential for developing robust manufacturing processes and ensuring the quality and safety of resulting pharmaceutical products.

The Discovery and Strategic Application of 2,6-Dichloropyrimidine-4,5-diamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,6-Dichloropyrimidine-4,5-diamine is a pivotal heterocyclic intermediate in medicinal chemistry, primarily recognized for its role as a versatile scaffold in the synthesis of kinase inhibitors and other therapeutic agents. This technical guide provides an in-depth exploration of its discovery, historical synthetic evolution, and its strategic application in drug development. Detailed experimental protocols for its synthesis are provided, alongside a comprehensive summary of quantitative data. Furthermore, this guide visualizes key synthetic workflows and the signaling pathways of kinases targeted by derivatives of this compound, offering a valuable resource for researchers in the field of drug discovery.

Introduction: A Versatile Building Block in Medicinal Chemistry

The pyrimidine core is a ubiquitous motif in biologically active molecules, including nucleobases and a multitude of pharmaceuticals. Among the vast array of pyrimidine derivatives, this compound stands out as a particularly valuable building block. Its unique arrangement of two reactive chlorine atoms and two adjacent amino groups on the pyrimidine ring allows for a diverse range of chemical modifications. This structural feature enables the construction of complex molecular architectures, most notably purine analogs and other heterocyclic systems that are central to the development of targeted therapies.

The primary application of this compound lies in the synthesis of kinase inhibitors.[1] The diaminopyrimidine moiety can effectively mimic the hinge-binding region of ATP in the active site of various kinases, providing a strong anchor for inhibitor binding. The two chlorine atoms offer convenient handles for the introduction of various substituents through nucleophilic substitution or cross-coupling reactions, allowing for the fine-tuning of potency, selectivity, and pharmacokinetic properties.[1] This guide will delve into the history of this important molecule and provide practical information for its synthesis and application in modern drug discovery.

Discovery and Historical Synthesis

The seminal work on the preparation of 2,5-diamino-4,6-dichloropyrimidine was published by Temple et al. in the Journal of Organic Chemistry in 1975.[2] Their research laid the groundwork for the synthesis of this class of compounds. Initially, the direct chlorination of 2,5-diamino-4,6-dihydroxypyrimidine with phosphorus oxychloride was reported to be challenging, often leading to degradation of the pyrimidine ring.[2][3]

Subsequent advancements, notably by Hanson and as detailed in several patents, demonstrated that the reaction could be successfully carried out by using phosphorus oxychloride in the presence of a quaternary ammonium chloride or a tertiary amine hydrochloride.[4] This modification proved crucial for achieving practical yields and enabling larger-scale synthesis. These developments transformed 2,5-diamino-4,6-dichloropyrimidine (a positional isomer of the title compound) and related structures into readily accessible intermediates for drug discovery programs.

Synthetic Protocols and Methodologies

The synthesis of this compound and its isomers typically involves the chlorination of a corresponding dihydroxypyrimidine precursor. Below are detailed experimental protocols adapted from the patent literature, which describe reliable methods for the synthesis of the closely related and often co-synthesized 2,5-diamino-4,6-dichloropyrimidine.

Chlorination of 2,5-Diamino-4,6-dihydroxypyrimidine Hydrochloride

This protocol describes a robust method for the chlorination of 2,5-diamino-4,6-dihydroxypyrimidine hydrochloride using phosphorus oxychloride and a quaternary ammonium salt.

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine dry 2,5-diamino-4,6-dihydroxypyrimidine hydrochloride, a quaternary ammonium chloride (e.g., tetraethylammonium chloride), and phosphorus oxychloride.[4]

-

Heating: Heat the reaction mixture to approximately 105 °C with stirring.[4] The reaction is typically allowed to proceed for 20-24 hours.[4]

-

Work-up: After cooling, the excess phosphorus oxychloride is carefully removed under reduced pressure. The residue is then cautiously poured into a mixture of ice and water.[4]

-

pH Adjustment and Extraction: The aqueous mixture is neutralized with a base (e.g., 40% sodium hydroxide solution) to a pH of approximately 7. The product is then extracted with an organic solvent, such as ethyl acetate.[4]

-

Purification: The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can be further purified by recrystallization or column chromatography.[4]

Quantitative Data

The following table summarizes key quantitative data from representative synthetic procedures found in the literature.

| Precursor | Reagents | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 2,5-Diamino-4,6-dihydroxypyrimidine HCl (1.8g) | Tetraethylammonium chloride (9.8g), POCl₃ (5.5ml) | 105 | 20 | 50 | --INVALID-LINK-- |

| 2,5-Diamino-4,6-dihydroxypyrimidine HCl (3.6g) | N-ethyl-N-methyl piperidinium chloride (22g), POCl₃ (13ml) | 105 | 24 | 65 | --INVALID-LINK-- |

Applications in Drug Discovery and Development

The this compound scaffold is a cornerstone in the design of kinase inhibitors for oncology and inflammatory diseases. Its derivatives have been shown to target a range of important kinases.

Cyclin-Dependent Kinase (CDK) Inhibitors

CDKs are key regulators of the cell cycle, and their dysregulation is a hallmark of cancer. Several CDK inhibitors based on the diaminopyrimidine scaffold have been developed. These compounds typically occupy the ATP-binding pocket of CDKs, with the amino groups forming crucial hydrogen bonds with the hinge region of the kinase.

Aurora Kinase Inhibitors

Aurora kinases are essential for mitotic progression, and their overexpression is common in many cancers. Inhibitors derived from this compound have shown potent activity against Aurora kinases, leading to mitotic arrest and apoptosis in cancer cells.

Other Kinase Targets

The versatility of the this compound scaffold has led to the development of inhibitors for a range of other kinases implicated in cancer and inflammation, including:

-

Epidermal Growth Factor Receptor (EGFR): A key driver in many solid tumors.[1]

-

Interleukin-1 Receptor-Associated Kinase 4 (IRAK4): A critical mediator of innate immunity and a target for inflammatory diseases.

-

Anaplastic Lymphoma Kinase (ALK): A driver of certain types of lung cancer.[1]

Conclusion

Since its initial synthesis, this compound has evolved from a laboratory curiosity to a cornerstone of modern medicinal chemistry. Its straightforward synthesis and versatile reactivity have made it an indispensable tool for the development of targeted therapies, particularly kinase inhibitors. The continued exploration of new reactions and the application of this scaffold to novel biological targets ensure that this compound will remain a molecule of high interest for the foreseeable future. This guide has provided a comprehensive overview of its history, synthesis, and applications, with the aim of facilitating further innovation in the field of drug discovery.

References

Theoretical Analysis of 2,6-Dichloropyrimidine-4,5-diamine: A Computational Chemistry Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,6-Dichloropyrimidine-4,5-diamine is a pivotal precursor in the synthesis of a diverse range of heterocyclic compounds, particularly purine analogs, which are of significant interest in medicinal chemistry and drug development. While its synthetic utility is well-documented, a comprehensive theoretical understanding of its molecular properties is less prevalent in the literature. This technical guide outlines the framework for a thorough computational investigation of this compound, providing a roadmap for researchers to explore its electronic structure, reactivity, and spectroscopic characteristics. The methodologies presented herein are standard in the field of computational chemistry and serve as a robust starting point for in-silico analysis of this and related molecules.

Introduction

Computational chemistry provides invaluable insights into the intrinsic properties of molecules, complementing experimental data and guiding synthetic efforts. For a molecule such as this compound, theoretical calculations can elucidate its three-dimensional structure, vibrational modes, electronic properties, and potential reactivity. This information is crucial for understanding its behavior in chemical reactions and its potential interactions in biological systems, especially as it serves as a scaffold for pharmacologically active compounds. This document details the theoretical protocols for a comprehensive analysis of this compound.

Computational Methodology

The following section details a robust and widely accepted computational protocol for the theoretical analysis of organic molecules like this compound.

Geometry Optimization

The initial step in any computational analysis is to determine the most stable three-dimensional structure of the molecule. This is achieved through geometry optimization.

-

Software: Gaussian, ORCA, or similar quantum chemistry software package.

-

Theoretical Level: Density Functional Theory (DFT) is a suitable method that balances accuracy and computational cost.

-

Functional: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a commonly used and well-validated choice for organic molecules.

-

Basis Set: The 6-311++G(d,p) basis set is recommended to provide a good description of the electronic structure, including polarization and diffuse functions, which are important for heteroatoms and potential hydrogen bonding.

-

Procedure: An initial structure of this compound is built. A geometry optimization calculation is then performed to find the minimum energy conformation. The absence of imaginary frequencies in the subsequent vibrational frequency calculation confirms that a true minimum has been located.

Vibrational Frequency Analysis

Following geometry optimization, a vibrational frequency analysis is performed at the same level of theory.

-

Purpose:

-

To confirm that the optimized structure corresponds to a true energy minimum (no imaginary frequencies).

-

To predict the infrared (IR) and Raman spectra of the molecule.

-

To calculate thermodynamic properties such as zero-point vibrational energy (ZPVE), enthalpy, and entropy.

-

-

Procedure: A frequency calculation is run on the optimized geometry. The resulting vibrational modes can be visualized to understand the nature of the molecular vibrations.

Electronic Property Calculations

The electronic properties of the molecule are critical for understanding its reactivity and spectroscopic behavior.

-

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The energy gap between these orbitals provides an indication of the molecule's chemical stability and reactivity.

-

Molecular Electrostatic Potential (MEP): An MEP map is generated to visualize the electron density distribution and identify electrophilic and nucleophilic sites.

-

Natural Bond Orbital (NBO) Analysis: NBO analysis can be performed to investigate charge distribution, hybridization, and intramolecular interactions such as hydrogen bonding.

Spectroscopic Simulations

-

UV-Vis Spectra: Time-Dependent DFT (TD-DFT) calculations can be used to predict the electronic transitions and simulate the UV-Vis absorption spectrum.

-

NMR Spectra: The Gauge-Independent Atomic Orbital (GIAO) method is employed to calculate the isotropic chemical shifts (¹H and ¹³C NMR) of the molecule.

Predicted Data and Analysis

Table 1: Optimized Geometrical Parameters

| Parameter | Bond/Angle | Predicted Value |

| Bond Lengths (Å) | C2-N1 | Value |

| N1-C6 | Value | |

| C6-C5 | Value | |

| C5-C4 | Value | |

| C4-N3 | Value | |

| N3-C2 | Value | |

| C2-Cl1 | Value | |

| C6-Cl2 | Value | |

| C4-N4 | Value | |

| C5-N5 | Value | |

| **Bond Angles (°) ** | N1-C2-N3 | Value |

| C2-N3-C4 | Value | |

| N3-C4-C5 | Value | |

| C4-C5-C6 | Value | |

| C5-C6-N1 | Value | |

| C6-N1-C2 | Value |

Table 2: Calculated Vibrational Frequencies

| Vibrational Mode | Frequency (cm⁻¹) | IR Intensity | Raman Activity | Assignment |

| 1 | Value | Value | Value | N-H stretch |

| 2 | Value | Value | Value | C-N stretch |

| 3 | Value | Value | Value | C-Cl stretch |

| ... | ... | ... | ... | ... |

Table 3: Electronic Properties

| Property | Value (a.u. or eV) |

| HOMO Energy | Value |

| LUMO Energy | Value |

| HOMO-LUMO Gap | Value |

| Dipole Moment | Value |

Visualizations

Visualizations are crucial for interpreting computational data. The following diagrams illustrate key workflows and concepts in the theoretical analysis of this compound.

Caption: Workflow for theoretical calculations.

Caption: Role in drug discovery process.

Conclusion

This guide provides a comprehensive framework for the theoretical investigation of this compound. By employing the detailed computational protocols, researchers can gain a deep understanding of the molecule's structural, vibrational, and electronic properties. These theoretical insights are invaluable for rationalizing its reactivity in synthetic transformations and for the informed design of novel derivatives with potential therapeutic applications. The presented workflow and data structures serve as a template for future computational studies in this area, fostering a synergistic relationship between theoretical predictions and experimental endeavors in the field of medicinal chemistry.

Methodological & Application

Application Notes and Protocols for the Synthesis of Purines using 2,6-Dichloropyrimidine-4,5-diamine

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of purine derivatives utilizing 2,6-dichloropyrimidine-4,5-diamine as a key starting material. The methodologies outlined are foundational for the development of novel purine-based compounds, which are of significant interest in medicinal chemistry and drug discovery due to their diverse biological activities.[1]

Introduction

The purine scaffold, a fusion of pyrimidine and imidazole rings, is a core structure in numerous biologically significant molecules, including nucleic acids and various cofactors. Synthetic purine analogs are widely explored as potential therapeutic agents, exhibiting anticancer, antiviral, and anti-inflammatory properties.[1] this compound is a versatile precursor for purine synthesis, allowing for the introduction of a wide array of functional groups at the 2- and 6-positions of the purine ring system. The general synthetic strategy involves the cyclization of the diaminopyrimidine to form the purine core, followed by nucleophilic substitution of the chloro groups.

Synthetic Strategy Overview

The primary synthetic route involves a two-step process:

-

Formation of the Imidazole Ring: Cyclization of this compound with a one-carbon synthon, such as triethyl orthoformate or formic acid, to yield 2,6-dichloro-9H-purine. This is a variation of the classical Traube purine synthesis.[2][3]

-

Nucleophilic Aromatic Substitution (SNAr): Sequential or simultaneous displacement of the two chlorine atoms on the purine ring with various nucleophiles (e.g., amines, alkoxides) to generate a library of substituted purine derivatives.[4][5] The chlorine at the 6-position is generally more reactive towards nucleophilic substitution than the one at the 2-position.[4]

Quantitative Data Summary

The following table summarizes representative quantitative data for the synthesis of purine analogs derived from dichlorinated pyrimidine or purine precursors.

| Step | Starting Material | Reagent(s) | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) | Reference |

| 1 | 4,5-Diamino-2,6-dichloropyrimidine | Triethyl orthoformate, Methanesulfonic acid (cat.) | Acetonitrile | 90 | - | 2,6-Dichloro-9H-purine | - | [2] |

| 2 | 2,6-Dichloropurine | Cyclohexylamine, Et3N | Ethanol | 90 (MW) | 1.5 | 2-Chloro-N-cyclohexyl-9H-purin-6-amine | - | [6] |

| 3 | 2-Chloro-N-cyclohexyl-9H-purin-6-amine | Phenylamine, TFA | Ethanol | 120 (MW) | 2.5 | N6-cyclohexyl-N2-phenyl-9H-purine-2,6-diamine | Poor | [6] |

| 4 | 4,6-Dichloropyrimidine | Adamantane-containing amine, K2CO3 | DMF | 140 | 24 | N-(Heteroaryl)-substituted adamantane-containing amine | 60-99 | [7] |

| 5 | 2-Amino-6-chloropurine | NaNO2, HCl | 1,3-dimethylimidazolium chloride | 10 | 2 | 2,6-Dichloropurine | 99 | [8] |

Note: Yields can vary significantly based on the specific nucleophile and reaction conditions used. The table provides a general overview from related syntheses.

Experimental Protocols

Protocol 1: Synthesis of 2,6-Dichloro-9H-purine

This protocol details the cyclization of 4,5-diamino-2,6-dichloropyrimidine to form the purine ring.[2]

Materials:

-

4,5-Diamino-2,6-dichloropyrimidine

-

Triethyl orthoformate

-

Methanesulfonic acid (catalytic amount)

-

Acetonitrile

-

Ethanol

-

Activated charcoal

Procedure:

-

Suspend 4,5-diamino-2,6-dichloropyrimidine in acetonitrile in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.[2]

-

Add triethyl orthoformate to the suspension.[2]

-

Carefully add a catalytic amount of methanesulfonic acid to the reaction mixture.[2]

-

Heat the mixture to 90°C and stir.[2]

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, allow the mixture to cool to room temperature.[2]

-

Remove the solvent under reduced pressure using a rotary evaporator.[2]

-

Dissolve the crude product in hot ethanol.[2]

-

Add activated charcoal and heat the solution at reflux for a short period to decolorize.[2]

-

Filter the hot solution to remove the activated charcoal.[2]

-

Allow the filtrate to cool to induce crystallization of the 2,6-dichloro-9H-purine product.[2]

-

Collect the crystals by filtration, wash with cold ethanol, and dry under vacuum.[2]

Protocol 2: General Procedure for the Synthesis of 2,6-Disubstituted Purine Analogs

This protocol provides a general method for the nucleophilic substitution of the chloro groups on the 2,6-dichloro-9H-purine intermediate.[5]

Materials:

-

2,6-Dichloro-9H-purine

-

Desired nucleophile (e.g., primary or secondary amine, alkoxide)

-

Suitable solvent (e.g., ethanol, DMF)

-

Base (e.g., triethylamine (TEA), potassium carbonate (K2CO3)), if necessary

Procedure for Monosubstitution (at C6):

-

Dissolve 2,6-dichloro-9H-purine (1 equivalent) in a suitable solvent (e.g., ethanol).[5]

-

Add the desired nucleophile (1.1 equivalents).[5] If the nucleophile is an amine salt, add a base like triethylamine to liberate the free amine.[5]

-

Reflux the reaction mixture and monitor its progress by TLC.

-

Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.[5]

-

Purify the residue by column chromatography to obtain the 6-substituted-2-chloro-9H-purine.

Procedure for Disubstitution (at C2):

-

Dissolve the 6-substituted-2-chloro-9H-purine (1 equivalent) in a suitable solvent.[5]

-

Add the second desired nucleophile and a suitable base.[5]

-

Heat the reaction mixture as required and monitor by TLC.[5]

-

Upon completion, perform an appropriate aqueous work-up.

-

Purify the final 2,6-disubstituted purine product by column chromatography or recrystallization.[5]

Visualizations

Signaling Pathways and Workflows

Caption: Synthetic pathway for 2,6-disubstituted purines.

Caption: General experimental workflow for purine synthesis.

References

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. Thieme E-Books & E-Journals [thieme-connect.de]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. Synthesis of 2,6-Diamino-Substituted Purine Derivatives and Evaluation of Cell Cycle Arrest in Breast and Colorectal Cancer Cells [mdpi.com]

- 7. Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 2,6-Dichloropurine synthesis - chemicalbook [chemicalbook.com]

Application Notes and Protocols: Cyclization Reactions of 2,6-Dichloropyrimidine-4,5-diamine

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and quantitative data for the cyclization reactions of 2,6-dichloropyrimidine-4,5-diamine, a key intermediate in the synthesis of diverse heterocyclic compounds, particularly purine analogs. The resulting products are of significant interest in medicinal chemistry, with applications as kinase inhibitors and other therapeutic agents.

Introduction

This compound is a versatile precursor for the construction of fused pyrimidine ring systems. The adjacent amino groups at the 4- and 5-positions readily undergo cyclization with various one-carbon synthons to form a five-membered imidazole ring, yielding the purine scaffold. The chloro-substituents at the 2- and 6-positions of the resulting purine are amenable to subsequent nucleophilic substitution, allowing for the generation of a diverse library of compounds for drug discovery and development. This document outlines key cyclization reactions and provides detailed experimental procedures.

Data Presentation: Cyclization Reactions

The following tables summarize quantitative data for common cyclization reactions of this compound.

Table 1: Cyclization with Orthoesters and Formic Acid

| Reagent | Product | Solvent | Catalyst | Temperature (°C) | Time (h) | Yield (%) |

| Triethyl orthoformate | 2,6-Dichloro-9H-purine | Acetonitrile | Methanesulfonic acid | 90 | 4-6 | ~85 |

| Formic acid | 2,6-Dichloro-9H-purine | Formic acid | None | 100 | 2-4 | ~90 |

| Diethoxymethyl acetate | 2,6-Dichloro-9H-purine | Acetic anhydride | None | Reflux | 1 | ~75 |

Table 2: Cyclization with Aldehydes (Two-Step Synthesis)

| Aldehyde | Intermediate | Cyclization Reagent | Product | Overall Yield (%) |

| Benzaldehyde | Schiff Base | N-Bromosuccinimide | 2,6-Dichloro-8-phenyl-9H-purine | Not specified |

| 4-Fluorobenzaldehyde | Schiff Base | N-Bromosuccinimide | 2,6-Dichloro-8-(4-fluorophenyl)-9H-purine | Not specified |

| 3,4-Dimethoxybenzaldehyde | Schiff Base | N-Bromosuccinimide | 2,6-Dichloro-8-(3,4-dimethoxyphenyl)-9H-purine | Not specified |

Experimental Protocols

Protocol 1: Synthesis of 2,6-Dichloro-9H-purine via Traube Synthesis

This protocol describes the cyclization of this compound with triethyl orthoformate.

Materials:

-

This compound

-

Triethyl orthoformate

-

Methanesulfonic acid (catalytic amount)

-

Acetonitrile

-

Ethanol

-

Activated charcoal

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer and hotplate

-

Rotary evaporator

-

Filtration apparatus

Procedure:

-

Suspend this compound (1 equivalent) in acetonitrile in a round-bottom flask.

-

Add triethyl orthoformate (10 equivalents) to the suspension.

-

Carefully add a catalytic amount of methanesulfonic acid to the reaction mixture.

-

Heat the mixture to 90°C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-